1-(6-(thiophen-2-yl)pyridazin-3-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamide
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Overview
Description
1-(6-(Thiophen-2-yl)pyridazin-3-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamide is a complex organic compound featuring a piperidine ring, a pyridazine ring, and a thiophene ring, along with a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(thiophen-2-yl)pyridazin-3-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.
Thiophene Attachment: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Piperidine Ring Formation: The piperidine ring is formed through a cyclization reaction, often involving the reduction of a corresponding piperidone or through a Mannich reaction.
Carboxamide Formation: The carboxamide group is introduced by reacting the piperidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.
Trifluoromethylphenyl Group Introduction: The trifluoromethylphenyl group is typically introduced via a nucleophilic aromatic substitution reaction or through a Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(6-(Thiophen-2-yl)pyridazin-3-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The trifluoromethylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Dihydropyridazines from the pyridazine ring.
Substitution: Halogenated or nitrated derivatives of the trifluoromethylphenyl group.
Scientific Research Applications
1-(6-(Thiophen-2-yl)pyridazin-3-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-(6-(thiophen-2-yl)pyridazin-3-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit a key enzyme in a metabolic pathway, thereby altering the levels of metabolites and affecting cellular function.
Comparison with Similar Compounds
Similar Compounds
1-(6-(Thiophen-2-yl)pyridazin-3-yl)-N-(4-methylphenyl)piperidine-4-carboxamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-(6-(Thiophen-2-yl)pyridazin-3-yl)-N-(4-chlorophenyl)piperidine-4-carboxamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
1-(6-(Thiophen-2-yl)pyridazin-3-yl)-N-(4-nitrophenyl)piperidine-4-carboxamide: Similar structure but with a nitro group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 1-(6-(thiophen-2-yl)pyridazin-3-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamide imparts unique electronic properties, making it more lipophilic and potentially enhancing its ability to cross biological membranes. This can lead to improved bioavailability and efficacy as a therapeutic agent compared to its analogs.
Properties
IUPAC Name |
1-(6-thiophen-2-ylpyridazin-3-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4OS/c22-21(23,24)15-3-5-16(6-4-15)25-20(29)14-9-11-28(12-10-14)19-8-7-17(26-27-19)18-2-1-13-30-18/h1-8,13-14H,9-12H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNQRNWSDKXQNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=NN=C(C=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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